molecular formula C18H19BrN2O4 B3866371 2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B3866371
M. Wt: 407.3 g/mol
InChI Key: KNPCFIUENPFHFV-RGVLZGJSSA-N
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Description

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes bromophenoxy and ethoxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of 3-bromophenoxyacetic acid: This can be achieved by reacting 3-bromophenol with bromoacetic acid in the presence of a base such as sodium carbonate.

    Esterification: The 3-bromophenoxyacetic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form ethyl 2-(3-bromophenoxy)acetate.

    Amidation: The ester is then reacted with an amine, specifically 2-ethoxy-5-methoxybenzylamine, under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and methoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the ethoxy and methoxy groups.

    Reduction: Products include reduced derivatives of the ethoxy and methoxy groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the ethoxy and methoxy groups can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-bromophenoxy)propanoate
  • 2-(3-bromophenoxy)ethanamine
  • 2-(3-bromophenoxy)tetrahydro-2H-pyran

Uniqueness

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and ethoxy-methoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-3-24-17-8-7-15(23-2)9-13(17)11-20-21-18(22)12-25-16-6-4-5-14(19)10-16/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCFIUENPFHFV-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide

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